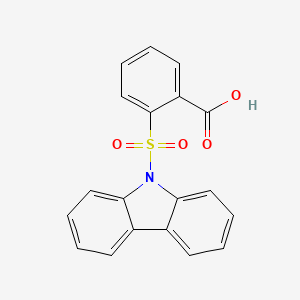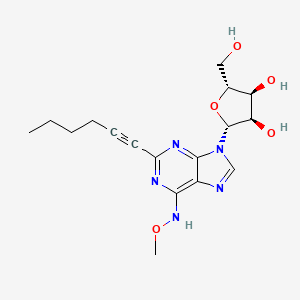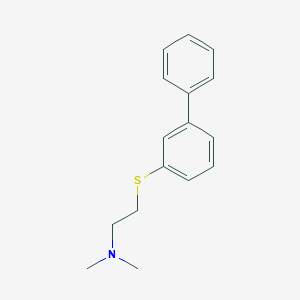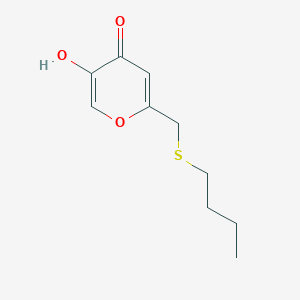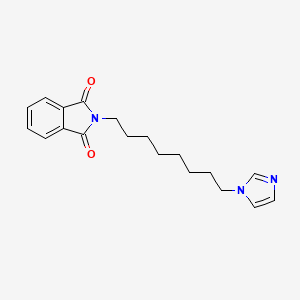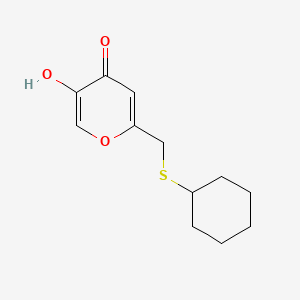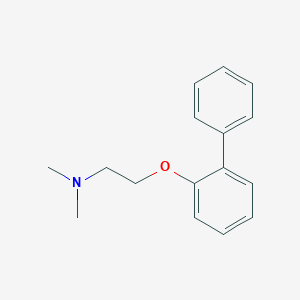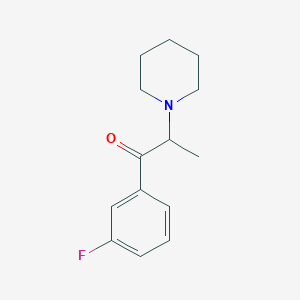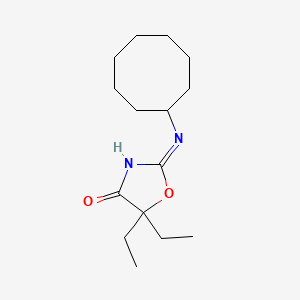
2-(N-Pyrrolidinyl)-3''-methylpropiophenone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(N-Pyrrolidinyl)-3’-methylpropiophenone is a synthetic compound that belongs to the class of cathinones, which are structurally similar to amphetamines. This compound is characterized by the presence of a pyrrolidine ring attached to the propiophenone structure.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(N-Pyrrolidinyl)-3’-methylpropiophenone typically involves the reaction of propiophenone with pyrrolidine under specific conditions. One common method includes the use of a base-mediated diastereoselective cycloaddition reaction. For example, ortho-tosylaminophenyl-substituted para-quinone methides can react with 3-chlorooxindoles to form pyrrolidinyl derivatives .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
2-(N-Pyrrolidinyl)-3’-methylpropiophenone can undergo various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur, where the pyrrolidine ring can be replaced or modified by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or halides in the presence of a suitable catalyst.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines.
Scientific Research Applications
Chemistry: Used as a precursor in the synthesis of other complex molecules.
Biology: Investigated for its effects on biological systems, particularly its stimulant properties.
Medicine: Explored for potential therapeutic uses, including as a stimulant or antidepressant.
Industry: Utilized in the production of specialty chemicals and pharmaceuticals
Mechanism of Action
The mechanism of action of 2-(N-Pyrrolidinyl)-3’-methylpropiophenone involves its interaction with the central nervous system. It is believed to act by increasing the levels of neurotransmitters such as dopamine, norepinephrine, and serotonin in the brain. This is achieved by inhibiting the reuptake of these neurotransmitters, leading to increased stimulation and mood enhancement .
Comparison with Similar Compounds
Similar Compounds
Methcathinone: Another cathinone derivative with similar stimulant properties.
Mephedrone: Known for its euphoric and stimulant effects.
Ethylone: A synthetic cathinone with empathogenic effects.
Uniqueness
2-(N-Pyrrolidinyl)-3’-methylpropiophenone is unique due to its specific structural configuration, which includes a pyrrolidine ring.
Properties
Molecular Formula |
C15H21NO |
|---|---|
Molecular Weight |
231.33 g/mol |
IUPAC Name |
1-(3-methylphenyl)-2-piperidin-1-ylpropan-1-one |
InChI |
InChI=1S/C15H21NO/c1-12-7-6-8-14(11-12)15(17)13(2)16-9-4-3-5-10-16/h6-8,11,13H,3-5,9-10H2,1-2H3 |
InChI Key |
VMEDIUSDIYRUSA-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=CC=C1)C(=O)C(C)N2CCCCC2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


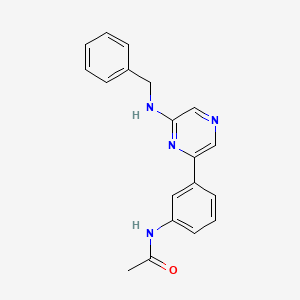
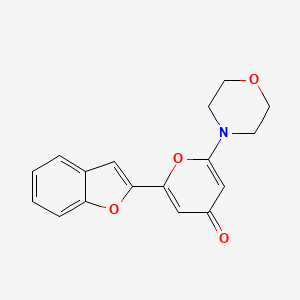
![2-(cinnamyloxy)pyrido[2,3-d]pyrimidin-4(3H)-one](/img/structure/B10841133.png)
